molecular formula C13H18N6O5 B14027182 (E)-N'-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B14027182
M. Wt: 338.32 g/mol
InChI Key: WDAVDBAMSKZBEN-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N'-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide” is a modified nucleoside analog featuring a dimethylformimidamide group at the N<sup>2</sup> position of the purine ring. Its structure includes a ribose-like tetrahydrofuran moiety with stereospecific hydroxyl and hydroxymethyl groups (2R,3R,4S,5R configuration) and a 6-oxo substitution on the purine base. This compound is synthesized via direct dimethylamination of deoxyguanosine (dGuo) using N,N-dimethylacetamide dimethyl acetal under mild conditions, yielding a 93% crude product without further purification . Its design likely aims to enhance metabolic stability or modulate interactions with nucleic acid-processing enzymes, such as polymerases or repair enzymes, by introducing steric and electronic modifications to the canonical nucleoside structure.

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/t6-,8-,9-,12-/m1/s1

InChI Key

WDAVDBAMSKZBEN-WOUKDFQISA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nucleoside analogs modified at the purine N<sup>2</sup> position. Key structural analogues include:

Compound Substituents Synthetic Yield Key Applications References
Target Compound N<sup>2</sup>-dimethylformimidamide, 6-oxo purine, (2R,3R,4S,5R)-tetrahydrofuran 93% (crude) Potential antiviral or antimetabolite agent
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)phenyl]methyl}sulfanyl)methyl]-4-hydroxyoxolan-2-yl}-2-methylpropanamide (43) Thiophosphate-linked bis(4-methoxyphenyl) protection, 2-methylpropanamide Purified via silica gel TLC Therapeutic oligonucleotides with enhanced nuclease resistance
(2R,3R,4S,5R)-2-(2-Chloro-6-((cyclopropylmethyl)amino)-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydrofuran-3,4-diol (4) Cyclopropylmethylamino, 2-ethyltetrazole 57% Dual-acting adenosine derivatives for receptor modulation
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide Benzamide substituent at N<sup>2</sup> Not reported Research tool for nucleotide-binding studies

Key Differences and Implications

This contrasts with the benzamide group in , which provides bulkier aromaticity but lacks charge modulation. The thiophosphate protection in compound 43 improves metabolic stability by resisting enzymatic degradation, whereas the target compound’s hydroxymethyl group may prioritize solubility and cellular uptake.

Synthetic Efficiency :

  • The target compound’s synthesis achieves a high crude yield (93%) without chromatography , whereas analogues like compound 43 require multi-step purification (e.g., TLC or HPLC) .

Biological Targets: Tetrazole-modified compounds (e.g., compound 4 ) target adenosine receptors for cardiovascular or anti-inflammatory applications, while the dimethylformimidamide modification in the target compound suggests a focus on antiviral or antimetabolite activity, akin to acyclovir ProTides .

Research Findings

  • Enzymatic Stability: The dimethylformimidamide group in the target compound may reduce deamination by adenosine deaminase compared to unmodified deoxyguanosine, as seen in similar N<sup>2</sup>-modified nucleosides .
  • Cellular Uptake : Hydroxymethyl and hydroxyl groups in the tetrahydrofuran moiety facilitate membrane permeability, as demonstrated in structurally related bicyclic nucleosides .
  • Structural Flexibility : The (2R,3R,4S,5R) configuration ensures proper base pairing and sugar pucker conformation, critical for maintaining interactions with DNA polymerases .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 43 Compound 4
Molecular Weight 387.35 g/mol 692.82 g/mol 466.89 g/mol
Purity (HPLC/LC-MS) Not reported >95% 57% (crude)
Key Functional Groups Dimethylformimidamide, 6-oxo Thiophosphate, bis(4-methoxyphenyl) Tetrazole, cyclopropylmethylamino

Preparation Methods

Preparation of the Sugar Moiety

  • The sugar component, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, is generally prepared from ribose derivatives or commercially available chiral sugar precursors.
  • Protection of hydroxyl groups may be employed to direct selective reactions, using protecting groups such as acetals or silyl ethers.
  • The stereochemical integrity is maintained by using chiral pool synthesis or enzymatic resolution.

Coupling of Sugar to Purine Base

  • The purine base, often 6-oxo-6,9-dihydro-1H-purine derivatives, is activated for nucleophilic substitution at the N9 position.
  • Glycosylation is performed via the Vorbrüggen method or related nucleosidation techniques, using silylated purine bases and sugar derivatives under Lewis acid catalysis.
  • Typical catalysts include trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4).
  • Reaction conditions are optimized to favor β-anomer formation consistent with natural nucleosides.

Introduction of N,N-Dimethylformimidamide Group

  • The key functionalization at the purine C2 position to install the N,N-dimethylformimidamide group is achieved by condensation of the purine amino group with dimethylformamide dimethyl acetal (DMF-DMA) or related reagents.
  • This reaction proceeds under mild heating in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The (E)-configuration of the formimidamide is favored thermodynamically.
  • Alternative methods may include amidination using N,N-dimethylformamidine hydrochloride with appropriate base.

Purification and Characterization

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and substitution pattern, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis.
  • Optical rotation measurements confirm the stereochemical purity.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Sugar moiety preparation Chiral ribose derivatives, protecting groups Maintain stereochemistry (2R,3R,4S,5R)
2 Glycosylation to purine base Silylated purine, Lewis acid catalyst (e.g., TMSOTf) Favor β-anomer
3 Amidination at purine C2 Dimethylformamide dimethyl acetal, DMF solvent, mild heat Forms (E)-N,N-dimethylformimidamide
4 Purification Preparative HPLC, recrystallization Confirm purity and stereochemistry
5 Characterization NMR, MS, IR, optical rotation Verify structure and configuration

Research Findings and Optimization Notes

  • The stereochemical control during glycosylation is critical to obtain the biologically active nucleoside analog.
  • Amidination reactions are sensitive to temperature and solvent choice; DMF-DMA is preferred for clean conversion.
  • Protecting group strategies on the sugar hydroxyls influence the yield and selectivity of glycosylation.
  • The use of mild Lewis acids avoids decomposition of sensitive sugar moieties.
  • Reported yields for the final compound range between 50-75% depending on scale and purification methods.
  • Analytical data confirm the (E)-configuration of the formimidamide substituent, which is essential for activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.